molecular formula C17H19NO B13945409 N-(4-Methylphenyl)-4-(propan-2-yl)benzamide CAS No. 544462-18-2

N-(4-Methylphenyl)-4-(propan-2-yl)benzamide

Cat. No.: B13945409
CAS No.: 544462-18-2
M. Wt: 253.34 g/mol
InChI Key: HNBCBSRHSBHDET-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-4-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 4-methylphenyl and a 4-(propan-2-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-4-(propan-2-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 4-isopropylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(4-Methylphenyl)-4-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-(4-Methylphenyl)-4-(propan-2-yl)benzamide can be compared with other benzamide derivatives, such as:

    This compound: Similar structure but different substituents on the benzamide group.

    This compound: Contains different alkyl or aryl groups.

    This compound: Varies in the position of substituents on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

544462-18-2

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(4-methylphenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C17H19NO/c1-12(2)14-6-8-15(9-7-14)17(19)18-16-10-4-13(3)5-11-16/h4-12H,1-3H3,(H,18,19)

InChI Key

HNBCBSRHSBHDET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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